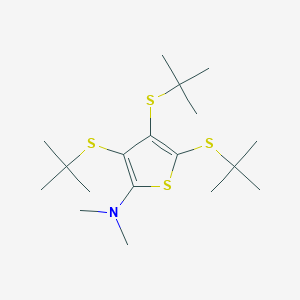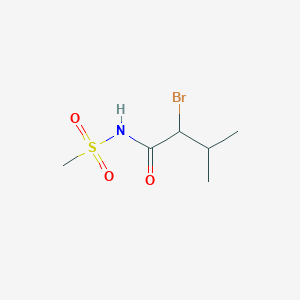![molecular formula C18H8F8N2O2 B14276752 Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- CAS No. 156592-06-2](/img/structure/B14276752.png)
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is a chemical compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidine derivatives in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through a method that ensures high yield and purity. One such method involves the use of symmetric 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy] pyrimidine, which is produced in an industrially advantageous manner .
化学反応の分析
Types of Reactions
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
科学的研究の応用
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its high binding affinity and specificity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares similar structural features and is used in similar applications.
4-(Trifluoromethyl)pyridine: Another compound with trifluoromethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
156592-06-2 |
|---|---|
分子式 |
C18H8F8N2O2 |
分子量 |
436.3 g/mol |
IUPAC名 |
4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C18H8F8N2O2/c19-13-3-1-9(5-11(13)17(21,22)23)29-15-7-16(28-8-27-15)30-10-2-4-14(20)12(6-10)18(24,25)26/h1-8H |
InChIキー |
CJUQHRGCSKPBDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)

![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)



![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)




![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
